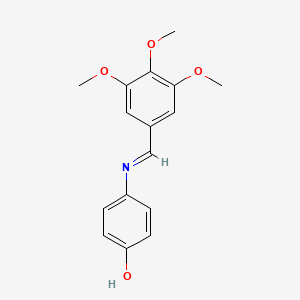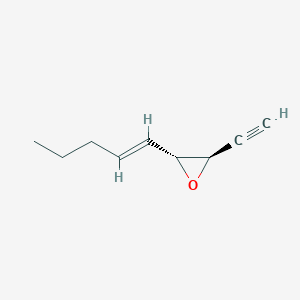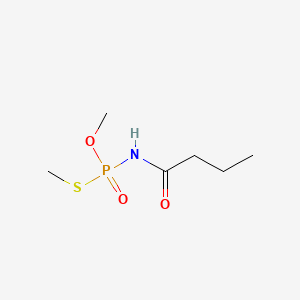
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is an organophosphorus compound with the molecular formula C6H14NO3PS. This compound is known for its unique chemical structure, which includes a phosphoramidothioic acid moiety bonded to an oxobutyl group and esterified with O,S-dimethyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester typically involves the reaction of butyryl chloride with O,S-dimethyl phosphoramidothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as refluxing in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl phosphoramidothioates.
Scientific Research Applications
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of (1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as pest control or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxobutyl)phosphoramidothioic acid O,S-diethyl ester
- (1-Oxobutyl)phosphoramidothioic acid O,S-dipropyl ester
- (1-Oxobutyl)phosphoramidothioic acid O,S-dibutyl ester
Uniqueness
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is unique due to its specific ester groups, which influence its reactivity and interactions with biological targets. The dimethyl ester groups provide distinct steric and electronic properties compared to other alkyl esters, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
30560-26-0 |
|---|---|
Molecular Formula |
C6H14NO3PS |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[methoxy(methylsulfanyl)phosphoryl]butanamide |
InChI |
InChI=1S/C6H14NO3PS/c1-4-5-6(8)7-11(9,10-2)12-3/h4-5H2,1-3H3,(H,7,8,9) |
InChI Key |
DRFWNARXWNRANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



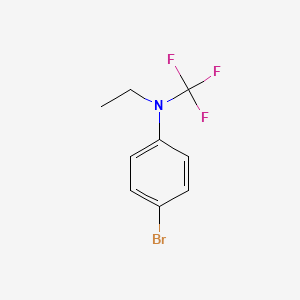
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

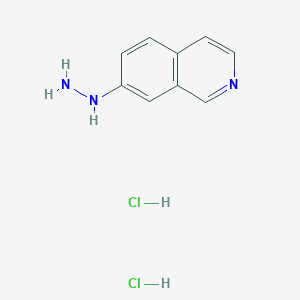
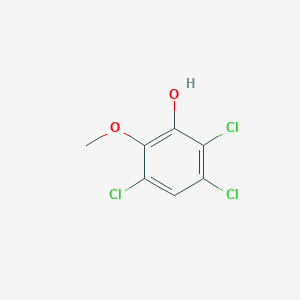
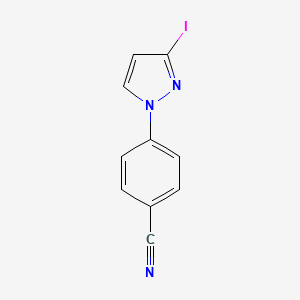
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
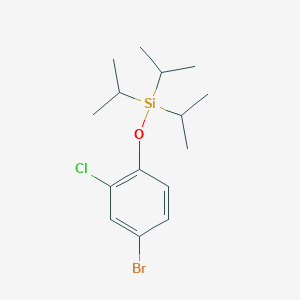
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)

